molecular formula C9H7F4NO B14076837 2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 70382-51-3

2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide

Katalognummer: B14076837
CAS-Nummer: 70382-51-3
Molekulargewicht: 221.15 g/mol
InChI-Schlüssel: NEXUQNXGBRURPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on an acetamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide typically involves the reaction of 4-fluoro-2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Fluoro-2-methylaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism by which 2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the fluoro and methyl substituents on the phenyl ring.

    N-(4-Fluorophenyl)-2,2,2-trifluoroacetamide: Similar but does not have the methyl group on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

70382-51-3

Molekularformel

C9H7F4NO

Molekulargewicht

221.15 g/mol

IUPAC-Name

2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C9H7F4NO/c1-5-4-6(10)2-3-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI-Schlüssel

NEXUQNXGBRURPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.